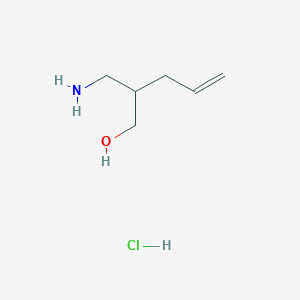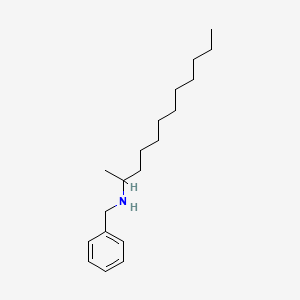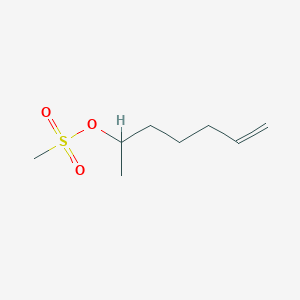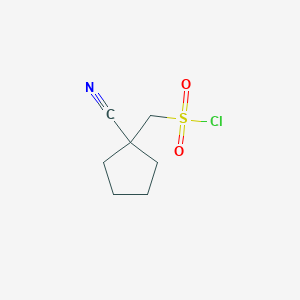![molecular formula C5H16Cl2N2O B1377480 [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride CAS No. 1443980-36-6](/img/structure/B1377480.png)
[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride
Overview
Description
“[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride” is a chemical compound with the molecular formula C5H16Cl2N2O . It has a molecular weight of 191.10 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a propan-2-yloxyethyl group attached to a hydrazine group, and it forms a salt with two hydrochloric acid molecules .Physical And Chemical Properties Analysis
This compound has several computed properties, including a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 190.0639685 g/mol . It has a topological polar surface area of 47.3 Ų .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Antimicrobial and Analgesic Activities
Hydrazine derivatives have been employed in the synthesis of triazole, thiadiazole, and oxadiazole substituted coumarins, showing significant antimicrobial and analgesic activities. The synthesis involved creating hydrazide compounds from coumarin derivatives, which were then reacted with various reagents under controlled conditions to yield the desired products with high yields and short reaction times (Reddy et al., 2014).
Antimicrobial Activity of Succinimidoacetates
Another study focused on synthesizing succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates from hydroxyquinoline and ethyl chloroacetate, treated with hydrazine hydrate. These compounds were then evaluated for their antibacterial and antifungal activities, showing significant growth inhibition (Ahmed et al., 2006).
Novel Coumarin Derivatives
Antimicrobial Activities
A study aimed at synthesizing new coumarin derivatives for evaluating their antimicrobial activities highlighted the reaction of ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate with hydrazine, producing hydrazide compounds. These compounds were then used to create various derivatives, showing significant antimicrobial activities (Medimagh-Saidana et al., 2015).
Fluorescent Turn-On Probe
Detection of Hydrazine
Research has developed a turn-on type fluorescent probe, HyP-2, based on the ortho-methoxy-methyl-ether (o-MOM) assisted retro-aza-Henry type reaction, for the sensitive and selective detection of hydrazine. This probe has shown practical applicability in various fields, including environmental monitoring and safety assessments (Jung et al., 2019).
properties
IUPAC Name |
2-propan-2-yloxyethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-5(2)8-4-3-7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVHORRSRJICAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride | |
CAS RN |
1443980-36-6 | |
| Record name | [2-(propan-2-yloxy)ethyl]hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1377399.png)
![4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377400.png)

![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)
![4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377404.png)
![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)
![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)
![N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B1377410.png)



